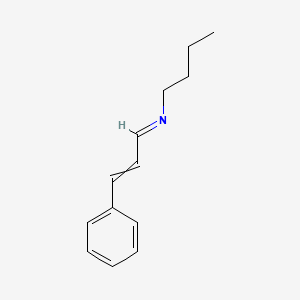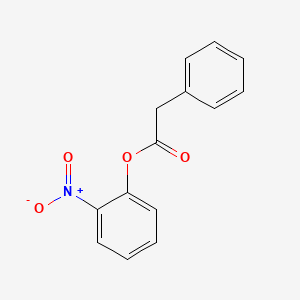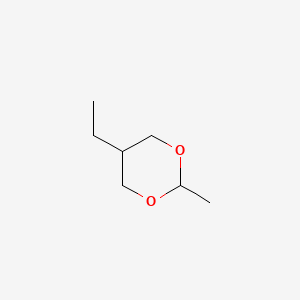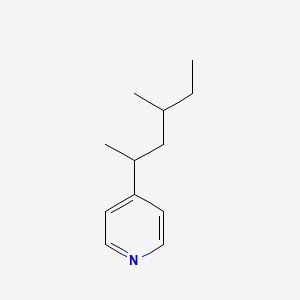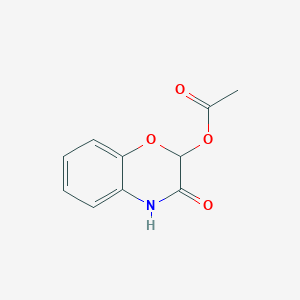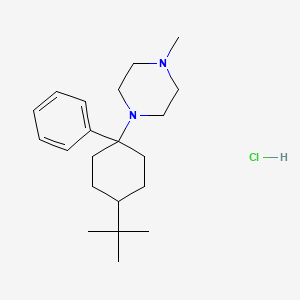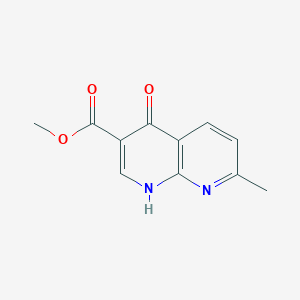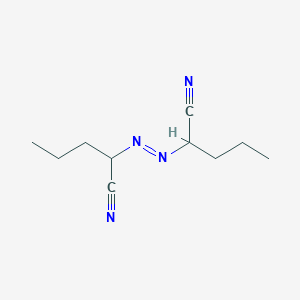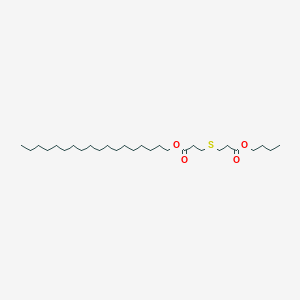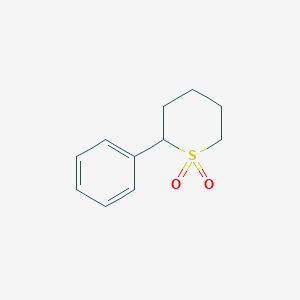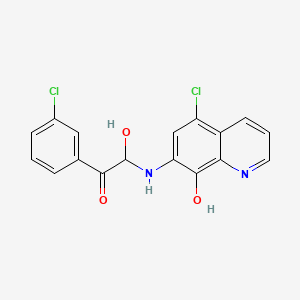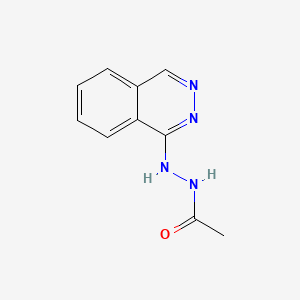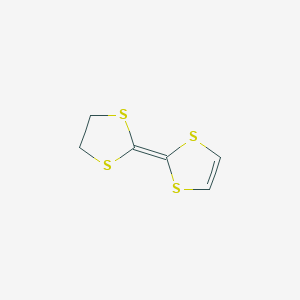
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- is a sulfur-containing heterocyclic compound It is characterized by the presence of two sulfur atoms in a five-membered ring structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- can be synthesized through several methods. One common approach involves the reaction of disodium alk-1-ene-1,1-dithiolates with 1,2-dichloroalkanes. This reaction typically occurs in a one-pot mode, providing a convenient and efficient synthesis route . Another method involves the use of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst .
Industrial Production Methods
Industrial production of 1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- often involves large-scale synthesis using similar methods as described above. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. For example, the use of yttrium triflate as a catalyst has been shown to be highly effective in producing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms, which can participate in multiple bonding and electron transfer processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophiles like alkyl halides (R-X) and acyl chlorides (RCOCl) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions typically produce thiols or thioethers .
Scientific Research Applications
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- involves its ability to participate in electron transfer processes. The sulfur atoms in the compound can form stable radicals, which can interact with various molecular targets. This interaction can lead to the formation of new chemical bonds or the disruption of existing ones, depending on the specific reaction conditions .
Comparison with Similar Compounds
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- can be compared with other sulfur-containing heterocycles, such as:
1,3-Dithianes: These compounds have a similar structure but differ in the number of sulfur atoms and their positioning within the ring.
1,3-Dithiolanes: These are closely related to 1,3-dithiole compounds but have different reactivity and stability profiles.
Dithiocarboxylates: These compounds share some chemical properties with 1,3-dithiole, 2-(1,3-dithiolan-2-ylidene)- but have distinct applications and reactivity patterns.
The uniqueness of 1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- lies in its specific electronic properties and the ability to form stable radicals, which makes it particularly useful in the synthesis of complex organic molecules and materials with unique electronic properties .
Properties
CAS No. |
23625-38-9 |
|---|---|
Molecular Formula |
C6H6S4 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-ylidene)-1,3-dithiole |
InChI |
InChI=1S/C6H6S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-2H,3-4H2 |
InChI Key |
SUFSWPWGXYZWOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C2SC=CS2)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)

